molecular formula C11H19N B15312718 4-(Cyclohex-3-en-1-yl)piperidine

4-(Cyclohex-3-en-1-yl)piperidine

Cat. No.: B15312718
M. Wt: 165.27 g/mol
InChI Key: IXDMSUUCEQGAGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclohex-3-en-1-yl)piperidine is an organic compound that features a piperidine ring substituted with a cyclohexene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohex-3-en-1-yl)piperidine typically involves the reaction of cyclohexanone with piperidine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via a condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohex-3-en-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the cyclohexene moiety to cyclohexane, altering the compound’s properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexane-substituted piperidines .

Scientific Research Applications

4-(Cyclohex-3-en-1-yl)piperidine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-(Cyclohex-3-en-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a piperidine ring and a cyclohexene moiety. This dual functionality imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

4-cyclohex-3-en-1-ylpiperidine

InChI

InChI=1S/C11H19N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-2,10-12H,3-9H2

InChI Key

IXDMSUUCEQGAGM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C2CCNCC2

Origin of Product

United States

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